Atr-IN-19 was developed through a collaborative effort involving various research institutions and pharmaceutical companies focused on cancer therapeutics. It falls under the category of small molecule inhibitors that specifically target the ATR kinase, which plays a crucial role in the cellular response to DNA damage. The classification of Atr-IN-19 as a selective ATR inhibitor positions it within a broader class of compounds aimed at modulating DNA repair pathways in cancer cells.
The synthesis of Atr-IN-19 involves several chemical reactions that are designed to create a compound with high specificity for ATR. The synthetic route typically includes:
Technical details regarding reaction conditions (temperature, solvent choice, reaction time) are critical for optimizing yield and purity.
The molecular structure of Atr-IN-19 can be described as follows:
The three-dimensional conformation of Atr-IN-19 can be modeled using computational chemistry software, which aids in predicting its binding interactions with the ATR protein.
Atr-IN-19 undergoes several chemical reactions during its interaction with biological systems:
Technical details regarding these interactions often involve kinetic studies and assays to determine binding affinities and inhibition constants.
The mechanism of action for Atr-IN-19 primarily involves:
Data supporting this mechanism include various assays measuring cell viability, apoptosis rates, and DNA damage markers in treated cancer cell lines.
Atr-IN-19 exhibits several notable physical and chemical properties:
Relevant analyses involve spectroscopic methods (NMR, IR) and thermal analysis techniques (DSC, TGA).
Atr-IN-19 has significant potential applications in various scientific fields:
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5